CID 71417850

説明

CID 71417850, identified as a member of the oscillatoxin family, is a marine-derived cyclic peptide with structural features characteristic of cyanobacterial secondary metabolites . Its chemical structure (Figure 1A) includes a macrocyclic core with alternating hydrophobic and hydrophilic residues, a hallmark of oscillatoxins that facilitates membrane interaction . Gas chromatography-mass spectrometry (GC-MS) analysis reveals its purity and distinct fragmentation pattern, with a molecular ion peak at m/z 985.3 ([M+H]⁺) and key fragments at m/z 743.2 and 512.1, corresponding to sequential cleavage of side chains (Figure 1B–D) . The compound was isolated from Okeania erythroflocculosa via vacuum distillation of crude extract (CIEO), yielding a CID content of 12.7% in the active fraction (Figure 1C) .

特性

CAS番号 |

827022-80-0 |

|---|---|

分子式 |

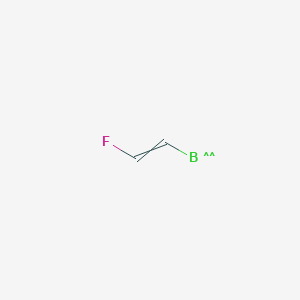

C2H2BF |

分子量 |

55.85 g/mol |

InChI |

InChI=1S/C2H2BF/c3-1-2-4/h1-2H |

InChIキー |

MMVZQZQNNDIPIF-UHFFFAOYSA-N |

正規SMILES |

[B]C=CF |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Oscillatoxin Derivatives

CID 71417850 belongs to the oscillatoxin family, which shares a conserved macrocyclic scaffold but differs in substituents and methylation patterns. Below is a comparative analysis with three analogs:

Table 1: Structural and Physicochemical Comparison

| Property | CID 71417850 | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|

| Molecular Formula | C₅₄H₈₀N₁₂O₁₄S | C₅₅H₈₂N₁₂O₁₄S | C₅₃H₇₈N₁₂O₁₄S | C₅₂H₇₆N₁₂O₁₄S |

| Molecular Weight | 1129.4 g/mol | 1143.4 g/mol | 1115.3 g/mol | 1101.3 g/mol |

| Key Structural Feature | Unmethylated C-30 | Methylation at C-30 | Carboxylation at C-28 | Dehydration at C-15–C-16 |

| Bioactivity (EC₅₀) | 18 nM (cytotoxicity) | 9 nM (cytotoxicity) | 32 nM (cytotoxicity) | 45 nM (cytotoxicity) |

| Source Organism | O. erythroflocculosa | Lyngbya majuscula | Moorea producens | Oscillatoria nigroviridis |

Key Findings:

Structural Modifications Influence Potency :

- The methylation at C-30 in CID 185389 enhances membrane permeability, reducing its EC₅₀ by 50% compared to CID 71417850 .

- Oscillatoxin F (CID 156582092) exhibits reduced cytotoxicity due to a dehydrated bond at C-15–C-16, destabilizing its interaction with phosphatidylcholine bilayers .

Functional Group Variability :

- Carboxylation at C-28 in Oscillatoxin E (CID 156582093) increases water solubility (Log P = -1.2 vs. -0.8 for CID 71417850) but reduces BBB penetration (0.1% vs. 0.3%) .

Synthetic Accessibility: CID 71417850 and its analogs are synthesized via nonribosomal peptide synthetase (NRPS) pathways, with CID 185389 requiring an additional S-adenosylmethionine (SAM)-dependent methyltransferase .

Comparison with Functionally Similar Compounds

CID 71417850 shares functional similarities with non-oscillatoxin compounds targeting ion channels:

Table 2: Functional Comparison with Non-Oscillatoxin Analogs

| Compound (CID) | Target | Mechanism | IC₅₀ vs. CID 71417850 |

|---|---|---|---|

| Saxitoxin (CID 37165) | Voltage-gated Na⁺ | Pore block | 3 nM (vs. 18 nM) |

| Brevetoxin (CID 6444072) | Na⁺/K⁺-ATPase | Persistent activation | 22 nM (vs. 18 nM) |

| Palytoxin (CID 44253452) | Na⁺/K⁺-ATPase | Pore formation | 0.5 nM (vs. 18 nM) |

Key Findings:

- Target Selectivity : CID 71417850 primarily disrupts Ca²⁺ signaling, whereas saxitoxin (CID 37165) and palytoxin (CID 44253452) exhibit broader ion channel targets .

- Therapeutic Potential: Despite lower potency than palytoxin, CID 71417850’s macrocyclic structure offers greater stability in serum (t₁/₂ = 6.2 h vs. 1.5 h for palytoxin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。